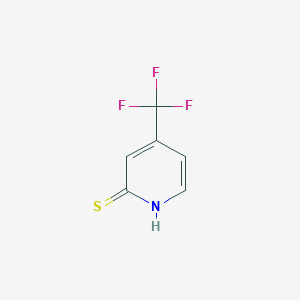

4-(Trifluoromethyl)pyridine-2-thiol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(trifluoromethyl)-1H-pyridine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NS/c7-6(8,9)4-1-2-10-5(11)3-4/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLBZVBGZANGDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC(=S)C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20579228 | |

| Record name | 4-(Trifluoromethyl)pyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

121307-79-7 | |

| Record name | 4-(Trifluoromethyl)pyridine-2(1H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20579228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(trifluoromethyl)pyridine-2-thiol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Preamble: Strategic Imperatives in Fluorinated Pyridine Synthesis

An In-depth Technical Guide for the Synthesis of 4-(Trifluoromethyl)pyridine-2-thiol

The synthesis of heteroaromatic compounds containing a trifluoromethyl (CF₃) group is a cornerstone of modern medicinal and agrochemical development. The unique electronic properties of the CF₃ group—high electronegativity, metabolic stability, and lipophilicity—can profoundly enhance a molecule's pharmacokinetic and pharmacodynamic profile. The target molecule, this compound, is a valuable building block for creating novel active ingredients.[1]

This guide provides a comprehensive technical overview of its synthesis. It is critical, however, to address a pivotal strategic consideration at the outset: the choice of starting material. The user has specified 3-picoline as the starting point. Synthetically, the transformation of a 3-substituted pyridine into a 2,4-disubstituted pyridine is a formidable challenge, fraught with issues of regioselectivity and requiring complex, often low-yielding reaction sequences. Standard industrial syntheses of 4-substituted pyridines almost invariably begin with a correspondingly 4-substituted precursor, such as 4-picoline.

Therefore, to provide the most valuable and practical guidance, this document is structured in two parts:

-

Part 1 details the robust and validated synthetic pathway starting from 4-picoline . This represents the most logical and efficient method to obtain the target compound.

-

Part 2 provides an expert analysis of the significant challenges associated with the synthesis from 3-picoline , exploring theoretical pathways and the chemical principles that make this a non-standard approach.

This dual-path structure ensures that researchers are equipped with a field-proven protocol while also gaining a deeper understanding of the underlying principles of pyridine chemistry and synthetic strategy.

Part 1: Validated Synthesis of this compound from 4-Picoline

This section outlines a logical, multi-step synthesis that leverages well-established and scalable chemical transformations. The overall strategy involves the sequential functionalization of the 4-picoline core: first, converting the methyl group into a trifluoromethyl group, and second, introducing the thiol functionality at the 2-position.

Overall Synthetic Workflow

The workflow is designed to build complexity in a controlled manner, with each step creating a stable, isolable intermediate.

Caption: High-level overview of the synthetic pathway from 4-picoline.

Step 1: Radical Side-Chain Chlorination of 4-Picoline

Causality: The first crucial transformation is the conversion of the C4-methyl group into a trichloromethyl (-CCl₃) group. This is achieved via a free-radical halogenation. This pathway is chosen because direct fluorination of the methyl group is difficult to control and can lead to a mixture of products. The -CCl₃ group serves as a stable precursor for the subsequent halogen exchange reaction.

Protocol:

-

Setup: A reaction vessel equipped with a reflux condenser, a gas inlet, and a high-intensity UV lamp is charged with 4-picoline.

-

Reaction: The reaction is typically run neat or in an inert solvent like carbon tetrachloride at reflux temperature.

-

Initiation: Gaseous chlorine (Cl₂) is bubbled through the solution while irradiating with the UV lamp to initiate the radical chain reaction.

-

Monitoring: The reaction is monitored by GC-MS until the starting material is consumed and the desired 4-(trichloromethyl)pyridine is the major product.

-

Work-up: Upon completion, the excess Cl₂ is purged with nitrogen. The crude product can often be carried forward or purified by vacuum distillation.

Step 2: Halogen Exchange (Halex) to 4-(Trifluoromethyl)pyridine

Causality: The -CCl₃ group is converted to the highly stable -CF₃ group. This is a thermodynamically favorable process typically accomplished using a fluorine source like anhydrous hydrogen fluoride (HF) or antimony trifluoride (SbF₃). This method is a cornerstone of industrial fluorination chemistry.[2]

Protocol:

-

Setup: A high-pressure autoclave (e.g., Hastelloy) is required due to the corrosive nature of HF and the super-atmospheric pressures generated.

-

Reagents: 4-(Trichloromethyl)pyridine is charged into the reactor along with a catalyst, such as a metal halide (e.g., SbCl₅, FeCl₃).[2]

-

Reaction: Anhydrous HF (at least 3 molar equivalents) is carefully added. The reactor is sealed and heated to 150–250 °C. The pressure will rise significantly (e.g., 5-1000 psig).[2]

-

Monitoring: The reaction is held at temperature for several hours until complete conversion is achieved.

-

Work-up: After cooling, the reactor is vented through a basic scrubber to neutralize excess HF. The crude product is isolated, washed with a weak base, and purified by distillation.

| Parameter | Value | Reference |

| Starting Material | 4-(Trichloromethyl)pyridine | [2] |

| Fluorinating Agent | Anhydrous HF | [2] |

| Catalyst | Metal Halide (e.g., FeCl₃, SbF₅) | [2] |

| Temperature | 150–250 °C | [2] |

| Pressure | 5–1200 psig (Super-atmospheric) | [2] |

Table 1: Typical Reaction Parameters for the Halex Fluorination.

Step 3: N-Oxidation of 4-(Trifluoromethyl)pyridine

Causality: To introduce a substituent at the 2-position, the pyridine ring must be activated for nucleophilic attack. N-oxidation achieves this by withdrawing electron density from the ring, making the C2 and C6 positions electrophilic. It also provides a reactive handle for subsequent rearrangement/substitution.

Protocol:

-

Reagents: 4-(Trifluoromethyl)pyridine is dissolved in a suitable solvent like acetic acid or chloroform.

-

Oxidant: An oxidizing agent such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA) is added portion-wise while controlling the temperature with an ice bath.

-

Reaction: The mixture is stirred at room temperature or with gentle heating until TLC or LC-MS analysis indicates complete formation of the N-oxide.

-

Work-up: The reaction mixture is carefully quenched, neutralized, and the product is extracted into an organic solvent. The product, 4-(trifluoromethyl)pyridine-N-oxide, is purified by crystallization or chromatography.

Step 4: Chlorination to 2-Chloro-4-(trifluoromethyl)pyridine

Causality: The N-oxide is converted to the 2-chloro derivative. Reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are effective for this transformation. The reaction proceeds via an intermediate that is highly susceptible to nucleophilic attack by the chloride ion at the 2-position. This is a classic and reliable method for functionalizing the C2 position of pyridines via their N-oxides. A patent describes the conversion of 2-hydroxy-4-trifluoromethylpyridine to the 2-chloro derivative using phosphorus pentachloride and POCl₃.[3] A similar principle applies here starting from the N-oxide.

Protocol:

-

Setup: 4-(Trifluoromethyl)pyridine-N-oxide is carefully added to an excess of phosphorus oxychloride (POCl₃).

-

Reaction: The mixture is heated to reflux for several hours.

-

Monitoring: The reaction is monitored by GC-MS.

-

Work-up: After cooling, the excess POCl₃ is quenched by slowly pouring the reaction mixture onto crushed ice. The solution is then neutralized with a strong base (e.g., NaOH, K₂CO₃) and the product is extracted with an organic solvent (e.g., dichloromethane, ethyl acetate). Purification is achieved by distillation or chromatography.

Step 5: Thionation to this compound

Causality: The final step involves the displacement of the chloride at the C2 position with a sulfur nucleophile to form the target thiol. The 2-chloropyridine is an excellent electrophile for this SₙAr (Nucleophilic Aromatic Substitution) reaction.

Protocol:

-

Reagents: 2-Chloro-4-(trifluoromethyl)pyridine is dissolved in a polar aprotic solvent like DMF or ethanol.

-

Sulfur Source: A sulfur nucleophile such as sodium sulfide (Na₂S), sodium hydrosulfide (NaSH), or thiourea is added. The use of thiourea followed by basic hydrolysis is a common method to avoid the formation of disulfide byproducts.[4] A Chinese patent specifies the reaction of 2-chloro-4-trifluoromethylpyridine with sodium sulfide in DMF at 80-100 °C to yield the product.[3]

-

Reaction: The mixture is heated (e.g., 80-100 °C) for several hours.

-

Work-up: The reaction mixture is cooled and poured into water. The solution is then acidified (e.g., with HCl) to protonate the thiolate, causing the product to precipitate. The solid is collected by filtration, washed with water, and dried. It can be further purified by recrystallization.

The final product exists in tautomeric equilibrium with its corresponding thione form, pyridine-2(1H)-thione.[4]

Part 2: Synthetic Analysis from the 3-Picoline Precursor

The request to synthesize a 4-substituted pyridine from 3-picoline presents a significant regiochemical challenge. There is no straightforward, high-yield reaction to directly functionalize the C4 position of 3-picoline or to migrate the C3-methyl group to the C4 position. Industrial routes for trifluoromethylpyridines starting from 3-picoline predominantly yield 3- and 5-substituted isomers.[5][6]

Core Synthetic Hurdles

-

Regioselectivity of C-H Functionalization: Direct C-H activation or electrophilic substitution on 3-picoline preferentially occurs at the positions ortho and para to the activating methyl group (i.e., positions 2, 4, and 6). However, achieving exclusive selectivity for the C4 position over the more sterically accessible and electronically similar C2/C6 positions is extremely difficult.

-

Lack of Practical Rearrangement Reactions: There are no standard "name reactions" that facilitate a 1,2-migration of an alkyl group on a simple pyridine ring under scalable conditions.

-

Multi-step Pathway Inefficiencies: Any theoretical pathway would involve a lengthy sequence of reactions to mask, activate, and transpose functionality around the ring. Such routes are often academically interesting but lack the efficiency and atom economy required for practical synthesis, leading to a dramatic drop in overall yield.

A Theoretical (Non-Validated) Approach

A hypothetical route would require a sophisticated strategy, likely involving ring activation via N-oxidation followed by a carefully orchestrated sequence of functional group interconversions. One such conceptual pathway is outlined below to illustrate the inherent complexity.

Caption: A highly complex and theoretical pathway from 3-picoline.

This conceptual route involves at least seven steps just to generate a 3-CF₃, 4-Iodo intermediate, which is still several difficult transformations away from the final product. The de-iodination without reducing the CF₃ group and subsequent regioselective introduction of the thiol would present further significant challenges. This underscores why the 4-picoline route described in Part 1 is the authoritative and practical approach.

Conclusion

The synthesis of this compound is a prime example of how strategic route design, particularly the choice of the initial starting material, is paramount to success. While the transformation from 3-picoline is theoretically conceivable, it is a highly challenging academic exercise. The validated, efficient, and scalable synthesis unambiguously starts from 4-picoline, proceeding through robust and well-documented intermediates. For researchers and drug development professionals, adhering to the 4-picoline pathway is the recommended and field-proven approach to accessing this valuable synthetic building block.

References

- Synfacts 2025; 21(09), 887.

- Muta, R., Torigoe, T., & Kuninobu, Y. (2022). 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. Organic Letters, 24(44), 8218–8222. [Link]

- ChemistryViews. (2022).

- ResearchGate.

- Shen, H. C., et al. (2015). Access to a new class of synthetic building blocks via trifluoromethoxylation of pyridines and pyrimidines. Chemical Science, 6, 5875-5880. [Link]

- Fier, P. S., & Hartwig, J. F. (2013). Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction. Science, 342(6161), 956-60. [Link]

- Muta, R., Torigoe, T., & Kuninobu, Y. (2022).

- NINGBO INNO PHARMCHEM CO.,LTD.

- Makarov, A. S., et al. (2015). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules, 20(1), 1335–1349. [Link]

- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society, 136(28), 10139-10147. [Link]

- CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound.

- PrepChem.com. Synthesis of 2-Mercapto-4-(m-trifluoromethylphenyl)pyrimidine. [Link]

- US8575350B2 - Process for producing pyridine carboxylic acids.

- EP 2428505 B1 - Process for producing pyridine carboxylic acids.

- US2818378A - Oxidation of methyl-pyridines.

- Greluk, M., et al. (2023). Oxidation of Picoline with Oxygen to Nicotinic Acid against Co2+, NHPI, and Phosphonium or Ammonium Bromides.

- Tsukamoto, M., & Nakamura, T. (2023).

- US4080329A - Process for the manufacture of 2-mercapto pyridine-1-oxides.

- Wikipedia. 2-Mercaptopyridine. [Link]

- Tsukamoto, M., & Nakamura, T. (2017). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 42(3), 93–102. [Link]

- Wang, Z., et al. (2016). Synthesis of 4-trifluoromethyl 2-pyrones and pyridones through the Brønsted base-catalyzed Pechmann-type reaction with cyclic 1,3-diones. Organic & Biomolecular Chemistry, 14, 8003-8010. [Link]

- CoLab. (2023). Direct oxidation of 3-picoline (3-methyl-pyridine) to nicotinic acid with pure HNO3. [Link]

- Syntechim spol. s.r.o. 4-Trifluoromethyl pyridine 2-thiol, CAS [136547-17-6]. [Link]

- Filyakova, T. I., et al. (2024). Synthesis of 4′-trifluoromethyl- and 4′-difluoromethyl-2,2′:6′,2″-terpyridines. Russian Chemical Bulletin, 73(6). [Link]

- Continuous Flow Multi-Step Organic Synthesis. CORE. [Link]

- MySkinRecipes. This compound. [Link]

- US4650875A - Preparation of (trifluoromethyl)pyridines.

- ResearchGate. (2025). Synthesis, structure and spectroscopy of new thiopyrone and hydroxypyridinethione transition-metal complexes. [Link]

- PubChem. 2-Mercaptopyridine. [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]

- 3. CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents [patents.google.com]

- 4. 2-Mercaptopyridine - Wikipedia [en.wikipedia.org]

- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethylation of the Pyridine Ring: A Mechanistic Guide for the Modern Chemist

An In-depth Technical Guide

Introduction: The Imperative of the Trifluoromethyl Group in Pyridine Chemistry

The strategic incorporation of the trifluoromethyl (CF₃) group into organic molecules is a cornerstone of modern drug discovery and agrochemical design.[1][2] This small appendage exerts a profound influence on a molecule's physicochemical properties, often enhancing metabolic stability, increasing lipophilicity, and modulating the acidity or basicity of nearby functional groups.[3][4][5] When combined with the pyridine scaffold—a privileged N-heterocycle ubiquitous in pharmaceuticals—the resulting trifluoromethylpyridines (TFMPs) represent a class of compounds with immense potential.[6]

However, the direct, regioselective C–H trifluoromethylation of the pyridine ring is a formidable challenge.[3] The inherent electron-deficient nature of the ring deactivates it towards electrophilic attack and complicates radical reactions, which often yield mixtures of isomers.[7][8] This guide provides an in-depth exploration of the core mechanisms governing the trifluoromethylation of pyridines, offering field-proven insights into the causality behind experimental choices and empowering researchers to select and optimize the ideal strategy for their synthetic targets. We will dissect the three primary mechanistic manifolds: radical, nucleophilic, and electrophilic trifluoromethylation, providing a clear, authoritative framework for understanding and applying these critical transformations.

Part 1: Radical Trifluoromethylation - The Minisci-Type Approach

The most common pathway for direct C-H functionalization of electron-deficient heterocycles is through a radical mechanism, often referred to as a Minisci-type reaction. This approach relies on the generation of a trifluoromethyl radical (•CF₃), which, due to its electrophilic character, preferentially attacks the electron-rich positions of the protonated or activated pyridine ring.

The Core Principle: Generation and Reaction of the •CF₃ Radical

The crux of this method is the generation of the trifluoromethyl radical from a stable precursor. Once formed, the •CF₃ radical adds to the pyridine ring, typically after protonation or coordination to a Lewis acid, which lowers the LUMO of the heterocycle and makes it more susceptible to radical attack. This addition forms a radical cation intermediate, which is then oxidized to the final product, regenerating aromaticity and completing the catalytic cycle.

The main challenge in radical trifluoromethylation of pyridine is controlling regioselectivity. Unsubstituted pyridine often yields a mixture of 2-, 3-, and 4-trifluoromethylated products due to the high reactivity of the radical species.[7]

Key Reagents and Initiation Methods

A variety of reagents and methods have been developed to generate the •CF₃ radical under conditions compatible with pyridine substrates.

A. Langlois' Reagent (NaSO₂CF₃): Sodium trifluoromethanesulfinate is an inexpensive, stable, and easy-to-handle solid.[9][10] In the presence of an oxidant, such as tert-butyl hydroperoxide (t-BuOOH) or K₂S₂O₈, it undergoes a single-electron transfer (SET) to generate the •CF₃ radical.[8][9] This method is operationally simple and has been widely adopted.[5][8]

B. Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radicals under exceptionally mild conditions.[11][12] A photocatalyst (e.g., Ru(bpy)₃²⁺ or an iridium complex) absorbs light and enters an excited state. This excited-state catalyst can then engage in a SET process with a CF₃ source, such as triflyl chloride (TfCl) or Togni's reagent, to generate the •CF₃ radical.[12][13] This approach offers excellent functional group tolerance.[12]

C. Trifluoroacetic Acid (TFA) and its Anhydride (TFAA): As the most economical and readily available sources of the CF₃ moiety, TFA and TFAA are highly attractive.[11][14] Strategies involving photoredox catalysis in combination with activators like pyridine N-oxides can facilitate the decarboxylation of TFAA to generate the CF₃ radical under mild conditions, a significant advancement for large-scale applications.[11][15]

Mechanistic Workflow: Photoredox Catalysis

The following diagram illustrates a generalized photoredox catalytic cycle for pyridine trifluoromethylation.

Caption: Generalized photoredox cycle for radical trifluoromethylation.

Part 2: Nucleophilic Trifluoromethylation - Leveraging Pyridine's Electron Deficiency

This strategy employs a nucleophilic trifluoromethylating agent, conceptually a "CF₃⁻" anion equivalent, which attacks the electron-poor pyridine ring. Because the pyridine ring itself is only moderately electrophilic, this approach often requires pre-activation of the substrate to achieve high efficiency and regioselectivity.

The Core Principle: Activation and Dearomatizing Addition

The key to successful nucleophilic trifluoromethylation is to increase the electrophilicity of the pyridine ring. This is typically achieved by:

-

N-Oxidation: Conversion to a pyridine N-oxide, which can be further activated by a Lewis or Brønsted acid.

-

N-Alkylation/Acylation: Formation of a pyridinium salt.

These activated species are highly susceptible to nucleophilic attack, primarily at the C2 and C4 positions. The initial dearomatizing addition is followed by an oxidation or elimination step to restore aromaticity. This activation-based strategy provides excellent control over regioselectivity, a significant advantage over radical methods.[3]

Key Reagents and Activation Strategies

-

Ruppert-Prakash Reagent (TMSCF₃): Trimethyl(trifluoromethyl)silane is the most common source of the nucleophilic CF₃ group.[16] It requires a fluoride source (e.g., TBAF, CsF) or other activator to generate the reactive trifluoromethyl anion.

-

Activation via N-Oxides: Kanai and colleagues demonstrated a direct C-H nucleophilic trifluoromethylation by activating pyridine N-oxides with trifluoromethyldifluoroborane (BF₂CF₃).[3] This method provides excellent regioselectivity but involves multiple synthetic steps for the activated complex.

-

Activation via Pyridinium Salts: A more direct approach involves the in situ formation of N-methylpyridinium iodide salts. These salts exhibit a significantly lower LUMO energy compared to neutral pyridine, making them highly reactive towards nucleophilic CF₃⁻ addition.[3][17] This method, using TFA as the CF₃ source in the presence of silver carbonate, offers high yields and excellent regioselectivity.[7][17]

Mechanistic Workflow: N-Methylpyridinium Salt Activation

Caption: Nucleophilic trifluoromethylation via N-methylpyridinium salt activation.

Part 3: Electrophilic Trifluoromethylation - Accessing the Elusive C3 Position

Trifluoromethylating the C3 position of pyridine is notoriously difficult due to the ring's electronic properties. A groundbreaking strategy developed by Kuninobu and colleagues circumvents this challenge by inverting the pyridine ring's reactivity, transforming it from an electrophile into a nucleophile.[18][19][20]

The Core Principle: Nucleophilic Activation via Hydrosilylation

This elegant method involves the temporary dearomatization of the pyridine ring through a catalyst-mediated hydrosilylation.[18][19] The resulting N-silyl enamine intermediate is nucleophilic at the C3 position. This activated intermediate can then react with a standard electrophilic trifluoromethylating reagent ("CF₃⁺" source). A final oxidation step restores aromaticity, yielding the 3-trifluoromethylated pyridine with high regioselectivity.[20]

Key Reagents and Reaction Sequence

-

Hydrosilane: A silane such as methylphenylsilane is used to reduce the pyridine ring.

-

Catalyst: A borane catalyst, typically tris(pentafluorophenyl)borane [B(C₆F₅)₃], facilitates the hydrosilylation step.

-

Electrophilic CF₃⁺ Source: Hypervalent iodine reagents are ideal for this step. Togni's reagents and Umemoto's reagents are the most common choices, acting as efficient "CF₃⁺" transfer agents.[19][21][22]

-

Oxidant: An oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is used in the final step to regenerate the aromatic pyridine ring.[20]

Mechanistic Workflow: C3-Selective Electrophilic Pathway

Caption: C3-selective trifluoromethylation via hydrosilylation and electrophilic attack.

Part 4: Data Summary and Protocol Selection

Comparison of Trifluoromethylation Mechanisms

The choice of method depends critically on the desired regioselectivity, substrate scope, and tolerance for multi-step procedures.

| Mechanism | Typical Reagent(s) | Initiation/Catalysis | Position(s) Targeted | Advantages | Limitations |

| Radical | Langlois' Reagent, TfCl, TFAA | Oxidant (t-BuOOH), Photoredox | Mixture (C2, C3, C4) | Operationally simple, mild conditions, broad scope.[8][12] | Poor regioselectivity on simple pyridines.[7] |

| Nucleophilic | TMSCF₃, TFA | N-Oxide/Pyridinium activation | C2, C4 | Excellent regioselectivity, high yields.[3] | Requires substrate pre-activation.[3] |

| Electrophilic | Togni's/Umemoto's Reagents | Hydrosilylation, B(C₆F₅)₃ | C3 | Access to the unique C3 position with high selectivity.[18][20] | Multi-step procedure, requires specific catalyst and oxidant.[19] |

Representative Experimental Protocols

Protocol 1: Radical Trifluoromethylation of an N-Heteroarene using Langlois' Reagent (Adapted from Baran et al.[8])

This protocol describes a general procedure for the innate C-H trifluoromethylation of a representative heterocycle.

Self-Validating System: Successful execution will result in the formation of trifluoromethylated products, identifiable by ¹⁹F NMR spectroscopy (a singlet around -60 to -70 ppm) and mass spectrometry (an increase of 68 Da in the molecular weight). The reaction is often exothermic upon addition of the peroxide.

-

Setup: To a round-bottom flask equipped with a magnetic stir bar, add the pyridine substrate (1.0 equiv).

-

Reagent Addition: Add sodium trifluoromethanesulfinate (Langlois' reagent, 3.0 equiv).

-

Solvent: Add a 1:1 mixture of CH₂Cl₂/H₂O (or DMSO/H₂O for less soluble substrates) to create a 0.1 M solution based on the substrate.

-

Initiation: Cool the flask in an ice-water bath. Add tert-butyl hydroperoxide (t-BuOOH, 70 wt. % in H₂O, 5.0 equiv) dropwise over 5 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir vigorously at ambient temperature (23 °C) for 3-24 hours. Monitor by TLC or LC-MS.

-

Work-up: Upon completion, dilute the reaction with water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the trifluoromethylated product(s).

Protocol 2: 3-Position-Selective Trifluoromethylation via Hydrosilylation (Adapted from Kuninobu et al.[20])

This protocol outlines the highly regioselective C3-trifluoromethylation of a quinoline or pyridine derivative.

Self-Validating System: The first step (hydrosilylation) can be monitored by ¹H NMR for the disappearance of pyridine signals and the appearance of N-silyl enamine intermediate signals.[23] The final product will show a single new trifluoromethyl group at the C3 position, confirmed by ¹H, ¹³C, and ¹⁹F NMR, with no other isomers detected.

-

Hydrosilylation (Step 1): In an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), dissolve the pyridine/quinoline substrate (1.0 equiv) and tris(pentafluorophenyl)borane (5 mol%) in 1,2-dichloroethane. Add methylphenylsilane (2.0 equiv) and heat the mixture at 65 °C for 5 hours. Monitor for the formation of the N-silyl enamine intermediate.

-

Trifluoromethylation (Step 2): Cool the reaction mixture to 0 °C. Add Togni's Reagent I (1.2 equiv) in one portion. Allow the reaction to warm to 25 °C and stir for an additional 1-3 hours.

-

Oxidation (Step 3): Add 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ, 1.2 equiv) to the mixture and continue stirring at 25 °C for 1 hour to effect rearomatization.

-

Work-up: Quench the reaction with saturated aqueous NaHCO₃ solution. Extract with CH₂Cl₂ (3x). Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Purify the crude material via flash column chromatography on silica gel to yield the pure 3-trifluoromethylated product.

References

- Recent Advances in Direct C−H Trifluoromethylation of N‐Heterocycles. (2021).

- Recent Advances in the Trifluoromethylation Reactions of Isonitriles To Construct CF3-Substituted N-Heterocycles. (2023). Thieme Chemistry. [Link]

- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023).

- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023).

- Regioselective Direct C–H Trifluoromethylation of Pyridine. (2020).

- Regioselective Direct C–H Trifluoromethylation of Pyridine. (2020).

- Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. (2024). RSC Publishing. [Link]

- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (2022).

- Innate C-H trifluoromethylation of heterocycles. (2011). PNAS. [Link]

- Trifluoromethylated Heterocycles. (2014).

- Recent Advances in the Trifluoromethylation Reactions of Isonitriles To Construct CF3-Substituted N-Heterocycles. (2023).

- Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis. (2011).

- 3-Position-Selective C-H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation. (2022).

- Regioselective Direct C–H Trifluoromethylation of Pyridine. (2020).

- Innate C-H trifluoromethylation of heterocycles. (2011).

- A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes. (2023).

- Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale. (2017).

- Selective Trifluoromethylation of Pyridines. (2022). ChemistryViews. [Link]

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2019).

- Trifluoromethylation of Heterocycles in Water at Room Temperature. (2013).

- Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethyl

- Synthesis of α‐trifluoromethylated pyridine derivatives via transition metal‐catalyzed cycloaddition. (2019).

- Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. (2010).

- An ab initio and DFT study of trifluoromethylation using Umemoto's reagent. (2015). RSC Publishing. [Link]

- Trifluoromethylated heterocycles. (2014).

- Trifluoromethyl

- Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. (2013).

- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activ

- Recent Development of Trifluoromethyl Reagents: A Review. (2021).

- Radical mechanism for trifluoromethylation. (2020).

- CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. (2018).

- Advances in the Development of Trifluoromethoxyl

- Radical trifluoromethylation using the Umemoto's reagents and Togni's reagent. (2014).

- Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents. (2014). RSC Publishing. [Link]

- Recent advances in the application of Langlois' reagent in olefin difunctionaliz

- Application of Langlois' reagent (NaSO2CF3) in C–H functionalisation. (2022). The Royal Society of Chemistry. [Link]

- Catalytic Applications of Trifluoromethyl Pyridine Derivatives: A Research Focus. (2026).

- Preparation of (trifluoromethyl)pyridines. (1987).

- Recent advances in transition metal-catalyzed Csp2-monofluoro-, difluoro-, perfluoromethylation and trifluoromethylthiolation. (2012). Beilstein Journal of Organic Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in trifluoromethylation of organic compounds using Umemoto's reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. A Light-Promoted Innate Trifluoromethylation of Pyridones and Related N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethylation of Heterocycles in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. Innate C-H trifluoromethylation of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Photochemical Perfluoroalkylation with Pyridine N-Oxides: Mechanistic Insights and Performance on a Kilogram Scale - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]

- 21. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Trifluoromethylation - Wikipedia [en.wikipedia.org]

- 23. chemrxiv.org [chemrxiv.org]

physicochemical properties of 4-(trifluoromethyl)pyridine-2-thiol

An In-depth Technical Guide to the Physicochemical Properties of 4-(Trifluoromethyl)pyridine-2-thiol

Introduction

In the landscape of modern medicinal and agricultural chemistry, fluorinated heterocyclic compounds have become indispensable tools for designing molecules with enhanced efficacy, stability, and bioavailability.[1][2][3] The trifluoromethyl (-CF3) group, in particular, is a powerful modulator of a molecule's physicochemical properties, offering improvements in lipophilicity, metabolic stability, and target binding affinity.[1][4][5] This guide provides a comprehensive technical overview of this compound, a versatile building block that combines the unique electronic characteristics of the trifluoromethylpyridine scaffold with the reactive potential of a thiol moiety.

This document is structured to provide researchers, scientists, and drug development professionals with a deep understanding of the compound's core properties, its spectroscopic signature, synthetic utility, and practical applications. By explaining the causality behind its chemical behavior, this guide serves as a foundational resource for leveraging this valuable intermediate in research and development programs.

Molecular Identity and Structural Characteristics

This compound is a substituted pyridine derivative. Its fundamental identity is defined by the following identifiers:

| Identifier | Value | Source(s) |

| CAS Number | 121307-79-7 | [6][7] |

| Molecular Formula | C₆H₄F₃NS | [6][7][8] |

| Molecular Weight | 179.16 g/mol | [6][7] |

| IUPAC Name | This compound | [7] |

| Common Synonyms | 2-Mercapto-4-(trifluoromethyl)pyridine, 4-(Trifluoromethyl)-1H-pyridine-2-thione | [6] |

A critical structural feature of this compound is its existence as a tautomeric mixture of the thiol and thione forms. The equilibrium between these two forms is fundamental to its reactivity, influencing its behavior as both a nucleophile (thiolate) and its participation in hydrogen bonding (thione).

Caption: Thiol-Thione Tautomerism of the title compound.

Core Physicochemical Properties

The integration of a trifluoromethyl group significantly influences the compound's physical properties. The high electronegativity of the fluorine atoms creates a strong dipole, affecting intermolecular interactions and, consequently, physical constants like melting and boiling points.

| Property | Value / Description | Notes and Insights | Source(s) |

| Appearance | Expected to be a light yellow to brown solid. | Based on the appearance of its 3-isomer. | [9] |

| Melting Point | Data not available; isomers melt at 154-183 °C. | The 5-(CF₃) isomer melts at 154-159 °C, and the 3-(CF₃) isomer at 178-183 °C. A similar range is expected. | [9][10] |

| Boiling Point | 143.5 ± 50.0 °C | This is a predicted value; experimental determination may vary. | [6] |

| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and alcohols. | The polar pyridine-thione core suggests solubility in polar organic solvents, while the CF₃ group enhances solubility in less polar media. | Inferred |

| pKa | Data not available; 3-isomer has a predicted pKa of 8.33 ± 0.40. | The electron-withdrawing CF₃ group is expected to increase the acidity (lower the pKa) of the thiol proton compared to unsubstituted 2-mercaptopyridine. | [9] |

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the structure and purity of this compound. While specific spectra for this exact compound are not publicly available, its expected spectroscopic signature can be reliably predicted based on data from closely related analogues.[11][12][13]

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring. The proton adjacent to the nitrogen will likely appear as the most downfield signal.

-

¹⁹F NMR: A sharp singlet is anticipated, characteristic of the three equivalent fluorine atoms of the CF₃ group. For related compounds like 4-(trifluoromethyl)pyridine, this signal appears around -63 ppm.[11]

-

¹³C NMR: The carbon spectrum will show six signals. The carbon atom of the CF₃ group will characteristically appear as a quartet due to coupling with the three fluorine atoms. The C=S carbon of the thione tautomer would be expected in the 175-185 ppm range.

-

Mass Spectrometry: The nominal mass will be 179 m/z for the molecular ion [M]⁺. High-resolution mass spectrometry would confirm the elemental composition of C₆H₄F₃NS.[8]

Reactivity and Synthetic Potential

The true value of this compound for a synthetic chemist lies in its versatile reactivity, which allows it to serve as a scaffold for further molecular elaboration.

-

S-Nucleophilicity: The sulfur atom, particularly in its deprotonated thiolate form, is a potent nucleophile. It readily undergoes S-alkylation with various electrophiles (e.g., alkyl halides, benzyl halides) to form stable thioether linkages.

-

Oxidation: The thiol group can be oxidized to yield synthetically useful intermediates. For instance, oxidation can produce sulfonyl chlorides, which are key precursors for sulfonamides—a common pharmacophore. The related 5-(trifluoromethyl)pyridine-2-thiol is used to synthesize its corresponding sulfonyl chloride by reacting with chlorine gas.[10]

-

N-Functionalization: The pyridine nitrogen can be functionalized, for example, through quaternization reactions, which can modulate the molecule's solubility and electronic properties.

The following workflow illustrates a typical synthetic application, highlighting its role as a nucleophilic building block.

Caption: General workflow for S-alkylation reaction.

Applications in Research and Development

The trifluoromethylpyridine (TFMP) motif is a privileged structure in modern drug and agrochemical discovery.[2][3] Its inclusion is a well-established strategy to enhance a compound's therapeutic potential.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450.[5] Incorporating a CF₃ group often blocks sites of oxidative metabolism, thereby increasing a drug's half-life and reducing its clearance rate.

-

Lipophilicity and Permeability: The CF₃ group is highly lipophilic, which can improve a molecule's ability to cross biological membranes, a critical factor for oral bioavailability and accessing intracellular targets.

-

Target Binding: The strong electron-withdrawing nature of the CF₃ group alters the electronic distribution of the pyridine ring. This can profoundly influence non-covalent interactions (e.g., dipole-dipole, hydrogen bonding) with protein targets, leading to enhanced binding affinity and potency.

As a building block, this compound provides a direct entry point to libraries of novel compounds containing the TFMP scaffold, enabling the exploration of new chemical space in the search for potent and selective bioactive agents.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential. While a specific safety data sheet (SDS) is not widely available, data from closely related trifluoromethylpyridine derivatives provides a strong basis for safe handling protocols.

-

Hazards: Compounds in this class are typically classified as irritants, causing skin, eye, and respiratory irritation.[7][14] Some analogues are considered acutely toxic if swallowed, inhaled, or in contact with skin.[15]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[14]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[14][16] Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[14] For long-term stability, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended.[10][17]

Experimental Protocol Example: Synthesis of 2-(Methylthio)-4-(trifluoromethyl)pyridine

This protocol describes a standard S-alkylation reaction, demonstrating the utility of this compound as a nucleophile.

Objective: To synthesize 2-(methylthio)-4-(trifluoromethyl)pyridine via S-methylation.

Materials:

-

This compound (1.0 eq)

-

Potassium carbonate (K₂CO₃, 1.5 eq)

-

Iodomethane (CH₃I, 1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Water (deionized)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and anhydrous DMF.

-

Stir the solution at room temperature and add potassium carbonate (1.5 eq) in one portion.

-

Continue stirring for 20-30 minutes to facilitate the formation of the potassium thiolate salt.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add iodomethane (1.2 eq) dropwise via syringe, ensuring the internal temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by flash column chromatography on silica gel to yield the pure 2-(methylthio)-4-(trifluoromethyl)pyridine.

-

Characterize the final product using NMR and mass spectrometry to confirm its identity and purity.

Conclusion

This compound is more than a simple chemical intermediate; it is a strategically designed building block that imparts desirable physicochemical properties to target molecules. Its unique combination of a reactive thiol handle and a metabolically robust, electron-withdrawing trifluoromethylpyridine core makes it a high-value component in the synthetic chemist's toolbox. A thorough understanding of its properties, reactivity, and handling requirements, as detailed in this guide, is the first step toward successfully harnessing its potential in the design and synthesis of next-generation pharmaceuticals and agrochemicals.

References

Sources

- 1. nbinno.com [nbinno.com]

- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. This compound | 121307-79-7 [amp.chemicalbook.com]

- 7. This compound 97% | CAS: 121307-79-7 | AChemBlock [achemblock.com]

- 8. PubChemLite - this compound (C6H4F3NS) [pubchemlite.lcsb.uni.lu]

- 9. 3-(Trifluoromethyl)pyridine-2-thiol | 104040-74-6 [amp.chemicalbook.com]

- 10. 5-(Trifluoromethyl)pyridine-2-thiol 97 76041-72-0 [sigmaaldrich.com]

- 11. rsc.org [rsc.org]

- 12. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

- 14. aksci.com [aksci.com]

- 15. 4-(トリフルオロメチル)ピリミジン-2-チオール 96% | Sigma-Aldrich [sigmaaldrich.com]

- 16. fishersci.com [fishersci.com]

- 17. 136547-17-6 CAS MSDS (4-(Trifluoromethyl)-2-pyrimidinethiol) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

An In-depth Technical Guide to 4-(Trifluoromethyl)pyridine-2-thiol (CAS: 121307-79-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Trifluoromethyl)pyridine-2-thiol, registered under CAS number 121307-79-7, is a fluorinated heterocyclic building block of significant interest in medicinal and agrochemical research. The incorporation of a trifluoromethyl (-CF3) group onto the pyridine scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. The strong electron-withdrawing nature and metabolic stability of the -CF3 group can enhance a compound's potency, bioavailability, and pharmacokinetic profile. This guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this versatile chemical intermediate, alongside a list of commercial suppliers.

Physicochemical and Structural Properties

The structural and physical properties of this compound are foundational to its utility in chemical synthesis. While experimentally determined data for this specific isomer is not widely published, several key properties have been predicted through computational models.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 121307-79-7 | [1] |

| Molecular Formula | C₆H₄F₃NS | [1][2] |

| Molecular Weight | 179.16 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 2-Mercapto-4-(trifluoromethyl)pyridine, 4-(Trifluoromethyl)-1H-pyridine-2-thione, 2-Sulphanyl-4-(trifluoromethyl)pyridine | |

| Appearance | Crystalline solid | |

| Purity | Typically ≥97% | [2] |

| Boiling Point (Predicted) | 143.5 ± 50.0 °C | |

| Density (Predicted) | 1.43 ± 0.1 g/cm³ | |

| pKa (Predicted) | 8.56 ± 0.40 |

It is important for researchers to note the tautomeric nature of this compound, existing in equilibrium between the thiol and thione forms, with the thione often being the more stable tautomer.

Caption: Thiol-Thione Tautomerism of this compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved from its corresponding chloro-pyridine precursor. A method described in Chinese patent CN1263094A provides a direct route to this compound.

Synthetic Pathway

The synthesis involves the nucleophilic substitution of the chlorine atom in 2-chloro-4-(trifluoromethyl)pyridine with a sulfur source, such as sodium sulfide.

Caption: Synthetic route from 2-chloro-4-(trifluoromethyl)pyridine.

Step-by-Step Protocol

This protocol is adapted from the procedure described in patent CN1263094A.

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-4-(trifluoromethyl)pyridine in dimethylformamide (DMF).

-

Reagent Addition: Add sodium sulfide to the solution.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-100°C.

-

Monitoring: Monitor the progress of the reaction over 5-9 hours using an appropriate technique (e.g., TLC or GC-MS).

-

Work-up and Isolation: Upon completion, perform a standard aqueous work-up to remove inorganic salts and the DMF solvent. The crude product can then be purified by recrystallization or column chromatography to yield 2-mercapto-4-trifluoromethylpyridine (this compound). The reported yield for this process is 78%.[3]

Applications in Research and Development

Significance of the Trifluoromethylpyridine Scaffold

The trifluoromethyl group is a bioisostere for several functional groups and can significantly improve a molecule's metabolic stability by blocking sites of oxidation. Its strong electron-withdrawing properties can also modulate the pKa of nearby functional groups, which can be crucial for receptor binding or membrane permeability.

The pyridine ring itself is a common feature in many pharmaceuticals and agrochemicals, valued for its ability to engage in hydrogen bonding and its overall favorable toxicological profile. The combination of these two structural features in TFMP derivatives has led to their use in a variety of applications:

-

Agrochemicals: TFMP derivatives are found in herbicides, fungicides, and insecticides. For instance, compounds containing the 4-trifluoromethyl-pyridine structure, such as flonicamid, have been developed as effective insecticides.

-

Pharmaceuticals: A growing number of drug candidates and approved medicines contain the TFMP substructure. These compounds span a wide range of therapeutic areas, leveraging the unique properties of the TFMP core to enhance biological activity.

This compound, with its reactive thiol group, is an excellent starting point for further chemical elaboration. The thiol can be readily alkylated, oxidized to a sulfonyl chloride, or used in various cross-coupling reactions to build more complex molecular architectures.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Commercial Suppliers

This compound is available from several chemical suppliers, typically on a research scale. The following table lists some of the known suppliers.

Table 2: Selected Suppliers of this compound

| Supplier | Location | Purity |

| Advanced ChemBlocks Inc. | USA | 97% |

| Apollo Scientific | UK / USA | 97% |

| BLD Pharm | China / USA | ≥95% |

| Cenmed Enterprises | USA | ≥98% |

| Syntechim spol. s r.o. | Czech Republic | 98% (HPLC) |

| Creasyn Finechem (Tianjin) Co., Ltd. | China | 97% |

References

- This compound (C007B-536039) - Cenmed Enterprises.

- 4-Trifluoromethyl pyridine 2-thiol, CAS [136547-17-6] - Syntechim spol. s.r.o.

- This compound - PubChem.

- This compound - 인포켐스.

- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PubMed Central.

- Trifluoromethylpyridine: Its chemistry and applications - Research Outreach.

- CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound - Google Patents.

- 4-(Trifluoromethyl)pyridine - PubChem.

- CN1263094A - Method for synthesizing 4-trifluoromethyl pyridine compound. Google Patents.

Sources

An In-Depth Technical Guide to the Tautomerism of 4-(Trifluoromethyl)pyridine-2-thiol in Solution

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tautomeric equilibrium between the thione and thiol forms of pyridine-2-thiol derivatives is a critical determinant of their chemical reactivity, biological activity, and pharmaceutical properties. The introduction of a strongly electron-withdrawing trifluoromethyl group at the 4-position of the pyridine ring is expected to significantly influence this equilibrium. This technical guide provides a comprehensive overview of the theoretical underpinnings and practical methodologies for the investigation of the tautomerism of 4-(trifluoromethyl)pyridine-2-thiol in solution. We delve into the structural and electronic factors governing the thione-thiol equilibrium, the profound impact of solvent polarity, and detailed experimental protocols for characterization using multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F) and UV-Vis spectrophotometry. Furthermore, we outline a computational chemistry workflow to complement experimental findings and provide deeper mechanistic insights. This guide is intended to be a valuable resource for researchers in medicinal chemistry, materials science, and chemical biology engaged in the study and application of fluorinated heterocyclic compounds.

Introduction: The Dynamic Nature of Pyridine-2-thiol Tautomerism

Heterocyclic thiones and their corresponding thiol tautomers represent a classic case of prototropic tautomerism, where the two forms are interconvertible through the migration of a proton. In the case of 2-mercaptopyridine derivatives, this equilibrium exists between the aromatic pyridine-2-thiol form and the non-aromatic pyridin-2(1H)-thione form. The position of this equilibrium is not fixed but is delicately balanced by a combination of intramolecular and intermolecular factors.

It is well-established that for the parent 2-mercaptopyridine, the thione form is generally the more stable tautomer in the solid state and in polar solvents.[1][2] The stability of the thione form in polar environments is attributed to its larger dipole moment and its ability to form strong hydrogen-bonded dimers. Conversely, in non-polar solvents, the less polar thiol form can become more populated.[1]

The introduction of substituents onto the pyridine ring can dramatically alter the electronic landscape of the molecule, thereby shifting the tautomeric equilibrium. The trifluoromethyl (-CF₃) group is a particularly potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms. Its placement at the 4-position of the pyridine ring is expected to have a significant impact on the relative stabilities of the thione and thiol tautomers of this compound.

This guide will provide a detailed exploration of the factors governing the tautomerism of this specific compound and the methodologies to accurately characterize its behavior in solution.

The Influence of the 4-Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups in organic chemistry. Its influence on the pyridine ring is primarily inductive, withdrawing electron density through the sigma bond framework. This has several key implications for the thione-thiol tautomerism:

-

Acidity of the Thiol/Thione Protons: The strong electron-withdrawing nature of the -CF₃ group will increase the acidity of both the S-H proton in the thiol form and the N-H proton in the thione form. This can influence the kinetics of the tautomeric interconversion.

-

Basicity of the Pyridine Nitrogen: The electron-withdrawing -CF₃ group will decrease the basicity of the pyridine ring nitrogen. This will impact the protonation state of the molecule in acidic media and can influence intermolecular interactions.

-

Aromaticity and Resonance: The -CF₃ group can influence the aromaticity of the thiol form and the resonance stabilization of the thione form. While the thiol form is formally aromatic, the thione form possesses a conjugated system. The precise electronic interplay will determine the relative energetic favorability of each tautomer.

Given these considerations, it is hypothesized that the electron-withdrawing -CF₃ group will favor the thione tautomer by stabilizing the partial negative charge on the sulfur atom in the thione form through resonance delocalization, which is enhanced by the inductive withdrawal of the -CF₃ group. However, the extent of this stabilization and the precise tautomeric ratio in different solvents must be determined experimentally and corroborated by computational methods.

The Critical Role of the Solvent

The choice of solvent is arguably the most critical external factor influencing the thione-thiol equilibrium. Solvents can interact with the tautomers in several ways, including through polarity effects and specific hydrogen bonding interactions.

-

Polar Solvents: Polar solvents, particularly those capable of acting as hydrogen bond donors and acceptors (e.g., water, methanol, DMSO), are known to strongly favor the thione form of 2-mercaptopyridines.[1] This is due to the greater polarity of the thione tautomer and its ability to engage in hydrogen bonding through the N-H and C=S groups.

-

Non-Polar Solvents: In non-polar, aprotic solvents (e.g., cyclohexane, chloroform, benzene), the less polar thiol tautomer is expected to be more favored.[1] In these environments, intermolecular hydrogen bonding between solute molecules can also play a significant role, often leading to the formation of thione dimers.

A systematic investigation of the tautomeric equilibrium of this compound across a range of solvents with varying polarities and hydrogen bonding capabilities is essential for a complete understanding of its solution-state behavior.

Experimental Characterization

A multi-faceted experimental approach is necessary to unambiguously characterize the tautomeric equilibrium of this compound. The primary techniques employed are Nuclear Magnetic Resonance (NMR) spectroscopy and Ultraviolet-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomerism, as it can provide detailed structural information and, under certain conditions, allow for the quantification of the different tautomers in solution. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is recommended.

4.1.1. ¹H and ¹³C NMR Spectroscopy

In many cases of rapid tautomeric interconversion, the NMR spectra will show a single set of time-averaged signals for the protons and carbons. The chemical shifts of these averaged signals will be a weighted average of the chemical shifts of the individual tautomers. However, by comparing the spectra in different solvents where the equilibrium is expected to shift, one can infer the direction of the equilibrium.

-

Key Diagnostic Signals:

-

¹H NMR: The chemical shift of the proton attached to the sulfur (in the thiol) or nitrogen (in the thione) is a key indicator, although it may be broad and difficult to observe. The chemical shifts of the aromatic protons will also be sensitive to the tautomeric form.

-

¹³C NMR: The chemical shift of the carbon atom attached to the sulfur (C2) is particularly diagnostic. In the thiol form, this carbon is an aromatic carbon bonded to sulfur, while in the thione form, it is a thiocarbonyl carbon (C=S). The thiocarbonyl carbon is expected to resonate at a significantly downfield chemical shift (typically >160 ppm).

-

4.1.2. ¹⁹F NMR Spectroscopy: A Unique and Sensitive Probe

The presence of the trifluoromethyl group provides a unique and highly sensitive handle for studying the tautomerism of this molecule using ¹⁹F NMR spectroscopy.[3][4] The chemical shift of the -CF₃ group is highly sensitive to the electronic environment of the pyridine ring.

-

Expected Observations: The ¹⁹F chemical shift of the -CF₃ group is expected to be different for the thione and thiol tautomers due to the differences in the electronic distribution in the pyridine ring. By recording ¹⁹F NMR spectra in a range of solvents, a clear correlation between the ¹⁹F chemical shift and the solvent polarity can be established. This can provide a quantitative measure of the tautomeric equilibrium constant (KT) in each solvent, assuming the chemical shifts of the pure tautomers can be determined or reasonably estimated.

4.1.3. Experimental Protocol for NMR Analysis

-

Sample Preparation: Prepare solutions of this compound in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆, CD₃OD, D₂O). Ensure the concentration is consistent across all samples.

-

¹H NMR Acquisition: Acquire standard ¹H NMR spectra for each sample. Note the chemical shifts and multiplicities of all signals.

-

¹³C NMR Acquisition: Acquire proton-decoupled ¹³C NMR spectra. Pay close attention to the downfield region to identify the C=S signal of the thione form.

-

¹⁹F NMR Acquisition: Acquire proton-decoupled ¹⁹F NMR spectra. Use a suitable fluorine-containing reference standard (e.g., CFCl₃).

-

Data Analysis:

-

Compare the chemical shifts of the protons, carbons, and fluorine across the different solvents.

-

If distinct signals for both tautomers are observed (in the case of slow exchange), integrate the signals to determine the tautomeric ratio.

-

If time-averaged signals are observed, plot the ¹⁹F chemical shift as a function of a solvent polarity parameter (e.g., the Dimroth-Reichardt ET(30) parameter). This plot can be used to estimate the ¹⁹F chemical shifts of the pure tautomers by extrapolation to the extremes of solvent polarity.

-

The tautomeric equilibrium constant (KT = [Thione]/[Thiol]) can then be calculated for each solvent using the following equation: δobs = χthioneδthione + χthiolδthiol where δobs is the observed chemical shift, δthione and δthiol are the chemical shifts of the pure tautomers, and χthione and χthiol are their mole fractions.

-

The experimental workflow for NMR analysis is depicted in the following diagram:

Caption: Workflow for the NMR spectroscopic analysis of tautomerism.

UV-Vis Spectroscopy

UV-Vis spectroscopy is a highly sensitive technique for studying tautomeric equilibria, as the thione and thiol forms are expected to have distinct electronic absorption spectra.[5]

-

Expected Spectral Features:

-

Thiol Form: As an aromatic pyridine derivative, the thiol tautomer is expected to exhibit π → π* transitions at shorter wavelengths.

-

Thione Form: The thione tautomer contains a thiocarbonyl group (C=S), which has a characteristic n → π* transition at a longer wavelength, typically in the near-UV or visible region. This long-wavelength absorption band is often a clear indicator of the presence of the thione form.

-

4.2.1. Experimental Protocol for UV-Vis Analysis

-

Solvent Selection: Choose a range of solvents that are transparent in the UV-Vis region of interest and span a wide range of polarities.

-

Sample Preparation: Prepare dilute solutions of this compound in each solvent. The concentration should be low enough to be within the linear range of the Beer-Lambert law.

-

Spectral Acquisition: Record the UV-Vis absorption spectrum for each solution over a suitable wavelength range (e.g., 200-500 nm).

-

Data Analysis:

-

Identify the absorption maxima (λmax) for the different electronic transitions in each solvent.

-

The appearance and intensity of the long-wavelength n → π* band can be used to qualitatively assess the proportion of the thione tautomer.

-

For a quantitative analysis, the molar extinction coefficients of the pure tautomers are required. These can sometimes be estimated by studying "locked" derivatives (e.g., the S-methyl derivative for the thiol form and the N-methyl derivative for the thione form) or by using computational methods.

-

The tautomeric ratio can be determined by analyzing the absorbance at wavelengths where one tautomer absorbs significantly more than the other.

-

A summary of the expected spectroscopic data is presented in the table below:

| Spectroscopic Technique | Tautomer | Expected Key Features |

| ¹H NMR | Thiol | Aromatic proton signals, S-H proton signal. |

| Thione | Non-aromatic proton signals, N-H proton signal. | |

| ¹³C NMR | Thiol | Aromatic carbon signals, C-S signal (~120-140 ppm). |

| Thione | C=S signal (thiocarbonyl) at a downfield shift (>160 ppm). | |

| ¹⁹F NMR | Thiol & Thione | Distinct chemical shifts for the -CF₃ group in each tautomer. |

| UV-Vis | Thiol | π → π* transitions at shorter wavelengths. |

| Thione | n → π* transition of the C=S group at a longer wavelength. |

Computational Chemistry Approach

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful complementary tool for studying tautomerism.[6] It can be used to:

-

Predict the relative energies and stabilities of the tautomers in the gas phase and in solution.

-

Calculate the geometries of the tautomers and the transition state for their interconversion.

-

Simulate NMR chemical shifts and UV-Vis absorption spectra to aid in the interpretation of experimental data.

5.1. Computational Workflow

-

Structure Optimization: Build the 3D structures of both the thione and thiol tautomers. Perform geometry optimizations using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).

-

Energy Calculations: Calculate the electronic energies of the optimized structures. To obtain free energies, perform frequency calculations to determine the zero-point vibrational energies (ZPVE) and thermal corrections.

-

Solvation Modeling: To model the effect of the solvent, use an implicit solvation model such as the Polarizable Continuum Model (PCM). Perform geometry optimizations and energy calculations for each tautomer in the solvents of interest.

-

NMR and UV-Vis Prediction: Use the optimized geometries to calculate the NMR chemical shifts (using the GIAO method) and the electronic transition energies and oscillator strengths for the UV-Vis spectra (using Time-Dependent DFT, TD-DFT).

-

Data Analysis:

-

Compare the calculated relative free energies of the tautomers in different solvents with the experimentally determined tautomeric ratios.

-

Compare the calculated NMR chemical shifts and UV-Vis λmax values with the experimental spectra to confirm the assignment of the signals to the respective tautomers.

-

The logical relationship between the different components of this study is illustrated below:

Caption: Logical framework for the study of tautomerism.

Implications for Drug Development and Materials Science

The tautomeric state of a molecule can have profound consequences for its biological activity and material properties. For example:

-

Receptor Binding: The different tautomers will have different shapes, hydrogen bonding capabilities, and electrostatic potentials, which will lead to different binding affinities for biological targets such as enzymes and receptors.

-

Pharmacokinetics: The polarity and lipophilicity of the dominant tautomer will influence the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate.

-

Crystal Packing and Polymorphism: In the solid state, the tautomeric form will dictate the crystal packing and can lead to polymorphism, which has significant implications for drug formulation and stability.

-

Coordination Chemistry: The thione and thiol forms will act as different ligands in coordination complexes, leading to materials with distinct electronic and magnetic properties.

A thorough understanding of the tautomeric behavior of this compound is therefore essential for its rational application in drug design and materials science.

Conclusion

The tautomerism of this compound in solution is a complex phenomenon governed by a delicate interplay of electronic effects from the trifluoromethyl substituent and the surrounding solvent environment. This technical guide has outlined a comprehensive strategy for the investigation of this equilibrium, combining the power of multinuclear NMR spectroscopy, UV-Vis spectrophotometry, and computational chemistry. The use of ¹⁹F NMR, in particular, offers a highly sensitive and direct probe of the tautomeric state. By following the detailed protocols and data analysis workflows presented herein, researchers can gain a deep and quantitative understanding of the solution-state behavior of this important fluorinated heterocyclic compound, paving the way for its informed application in the development of new pharmaceuticals and advanced materials.

References

- Fluorine-19 nuclear magnetic resonance spectroscopy. In Wikipedia; 2023. URL

- 19Flourine NMR. University of Ottawa. URL

- Edgar, M., et al. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4-(morpholino)pyridine using ANATOLIA. Journal of Fluorine Chemistry, 224, 35-44.

- Foroozandeh, M., et al. (2020). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds.

- Foroozandeh, M., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds.

- Antonov, L., et al. (1990). Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines. Canadian Journal of Chemistry, 68(8), 1482-1486.

- Tautomers of substituted Pyridines. ScienceMadness Discussion Board. (2016). URL

- 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum. ChemicalBook. URL

- 4-Iodo-2-(trifluoromethyl)pyridine (590371-73-6) 1H NMR spectrum. ChemicalBook. URL

- Varynskyi, B. A., et al. (2014). The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method. Journal of Chemical and Pharmaceutical Research, 6(5), 1342-1350.

- Why is the thione tautomeric form of 2-Mercaptopyridine favoured? Chemistry Stack Exchange. (2016). URL

- Galvão, T. L. P., et al. (2013). From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium. The Journal of Physical Chemistry A, 117(47), 12668-12674.

- Boulton, A. J., & McKillop, A. (1970). On the Tautomerism of Cinnolin-4-ol, Cinnolin-4-thiol, and Cinnolin-4-amine.

- Gökce, H., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180.

- Karczmarzyk, Z., et al. (2023). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. Structural Chemistry, 34(3), 947-960.

- Larina, L. I., & Lopyrev, V. A. (2017). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. Magnetochemistry, 3(4), 43.

- Schlegel, H. B., et al. (1980). Tautomerization of Formamide, 2-Pyridone, and 4-Pyridone: An ab Initio Study. Journal of the American Chemical Society, 102(15), 4627-4633.

- The simulated UV/Vis absorption spectra for the thiol, thione and...

- Abdulla, H. I., & El-Bermani, M. F. (2015). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and experimental study. Journal of Molecular Modeling, 21(11), 282.

- Shugar, D., & Psoda, A. (1982). New light on tautomerism of purines and pyrimidines and its biological and genetic implications. Acta Biochimica Polonica, 29(3-4), 129-146.

- Gökce, H., et al. (2016). Thiol–thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV–vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 163, 170-180.

- Analysis of the tautomeric equilibrium of two red monoazo dyes by UV–Visible, Raman and SERS spectroscopies. (2021). Dyes and Pigments, 191, 109363.

- 2-Mercaptopyridine. In Wikipedia; 2023. URL

- Karczmarzyk, Z., et al. (2023). Experimental and computational studies of tautomerism pyridine carbonyl thiosemicarbazide derivatives. Structural Chemistry, 34(3), 947-960.

- Claramunt, R. M., et al. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Molecules, 22(11), 1957.

- 4-Trifluoromethyl pyridine 2-thiol. Syntechim. URL

- Suryawanshi, P. M. (2014).

- Zholdakova, Z., et al. (2022). Tautomeric behavior of 1,2,4-triazole derivatives: combined spectroscopic and theoretical study. Structural Chemistry, 33(6), 1937-1949.